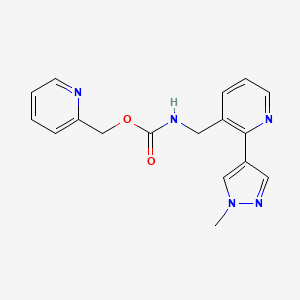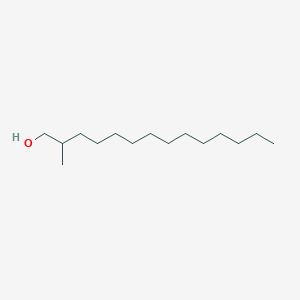
2-Methyltetradecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyltetradecan-1-ol is an organic compound with the molecular formula C15H32O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyltetradecan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-methyltetradecanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2-methyltetradecanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2-methyltetradecanal or 2-methyltetradecanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: As mentioned earlier, the reduction of 2-methyltetradecanal to this compound is a common reaction.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-methyltetradecyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4 or LiAlH4 in THF.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products:
Oxidation: 2-Methyltetradecanal, 2-Methyltetradecanoic acid.
Reduction: this compound.
Substitution: 2-Methyltetradecyl chloride.
Scientific Research Applications
2-Methyltetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the metabolism of long-chain alcohols in biological systems.
Medicine: Research has explored its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Methyltetradecan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of corresponding aldehydes and acids. These metabolites can further participate in various biochemical pathways, influencing cellular functions.
Comparison with Similar Compounds
Tetradecan-1-ol: Similar in structure but lacks the methyl group at the second carbon.
2-Methylhexadecan-1-ol: Similar but with a longer carbon chain.
2-Methylundecan-1-ol: Similar but with a shorter carbon chain.
Uniqueness: 2-Methyltetradecan-1-ol is unique due to its specific chain length and the presence of a methyl group at the second carbon. This structural feature influences its physical and chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-methyltetradecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTBUYCHHZHYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate](/img/structure/B2894977.png)
![4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2894979.png)
![3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide](/img/structure/B2894980.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2894981.png)
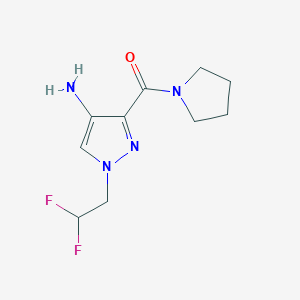
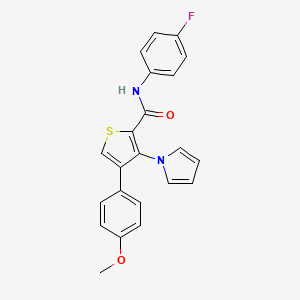
![4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine](/img/structure/B2894987.png)
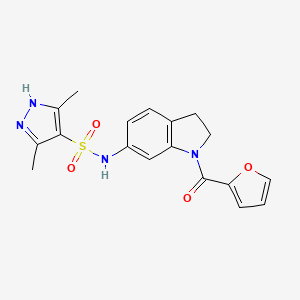
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2894991.png)
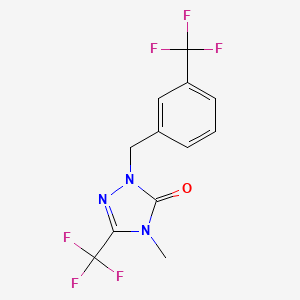
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

